(1S,2S)-2-Bromocyclopentan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
122673-92-1 |
|---|---|
Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
(1S,2S)-2-bromocyclopentan-1-ol |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
BQVWZYQFAVLQKE-WHFBIAKZSA-N |
SMILES |
C1CC(C(C1)Br)O |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)Br)O |
Canonical SMILES |
C1CC(C(C1)Br)O |
Synonyms |
Cyclopentanol, 2-bromo-, (1S,2S)- (9CI) |
Origin of Product |
United States |
Stereoselective Synthesis of 1s,2s 2 Bromocyclopentan 1 Ol
Development of Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. In the context of 2-Bromocyclopentan-1-ol, this primarily involves controlling the relative orientation of the bromine and hydroxyl groups, leading to either a trans or cis configuration.
The formation of bromohydrins from alkenes like cyclopentene (B43876) is a classic and effective method for introducing bromo and hydroxyl functionalities onto adjacent carbon atoms. researchgate.net The reaction is typically performed using a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), in the presence of water.
The mechanism of this reaction is inherently stereocontrolled. The process begins with the electrophilic attack of bromine on the cyclopentene double bond, forming a cyclic bromonium ion intermediate. This intermediate shields one face of the cyclopentane (B165970) ring. The subsequent nucleophilic attack by a water molecule must occur from the opposite face, resulting in an "anti-addition" of the bromine and hydroxyl groups. nih.gov This anti-addition mechanism dictates that the resulting product will have a trans configuration. Therefore, the reaction of cyclopentene with NBS and water yields a racemic mixture of (1R,2R)-2-bromocyclopentan-1-ol and (1S,2S)-2-bromocyclopentan-1-ol, with high diastereoselectivity for the trans product over the cis isomer.
The regioselectivity is also well-defined; in simple alkenes like cyclopentene, the bromine and hydroxyl groups are added to the two carbons that were part of the double bond.
Key Features of Bromohydrin Formation from Cyclopentene:
| Feature | Outcome | Mechanism |
|---|---|---|
| Stereoselectivity | High diastereoselectivity for the trans product. | Anti-addition via a cyclic bromonium ion intermediate. |
| Regioselectivity | Addition of -Br and -OH across the former double bond. | Markovnikov/Anti-Markovnikov rules apply to substituted alkenes. |
| Product | Racemic mixture of (1R,2R) and (1S,2S) enantiomers. | The initial attack of bromine can occur from either face of the planar alkene with equal probability. |
While the inherent mechanism of bromohydrin formation favors the trans product, the presence of existing stereocenters on the starting material (substrate) or the choice of reagents can further influence the stereochemical outcome.
Substrate-Controlled Diastereoselectivity: If the cyclopentene ring already contains a stereocenter, it can direct the incoming brominating agent to one face of the double bond over the other. This is known as substrate-controlled diastereoselectivity. The existing chiral center creates a sterically hindered face and a more accessible face. The electrophilic bromine will preferentially attack from the less sterically hindered side, leading to the preferential formation of one diastereomer. This principle has been explored in various stereoselective preparations where the substrate's own structure dictates the outcome of the reaction. scite.ai
Reagent-Controlled Diastereoselectivity: In contrast, reagent-controlled methods use a chiral reagent or catalyst to influence the stereochemical outcome, sometimes even overriding the inherent preference of the substrate. nih.gov A bulky chiral brominating agent, for example, might selectively attack one face of the cyclopentene double bond, leading to an enrichment of one diastereomer. This approach is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer.
Enantioselective Methodologies for the Preparation of this compound
To synthesize the specific (1S,2S) enantiomer, rather than a racemic mixture, enantioselective methods are required. These strategies create a chiral environment during the reaction, favoring the formation of one enantiomer over its mirror image.
One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
In the synthesis of this compound, this approach would involve:
Covalently bonding a chiral auxiliary (e.g., a derivative of pseudoephenamine or an Evans oxazolidinone) to a cyclopentene precursor. wikipedia.orgnih.gov
Performing the bromohydroxylation reaction. The bulky chiral auxiliary physically blocks one face of the cyclopentene double bond, forcing the brominating agent to attack from the opposite, less hindered face. This results in the formation of one diastereomer preferentially.
Removing the chiral auxiliary to release the desired enantiomer, this compound.
This method is powerful because the covalent bond provides a strong and well-defined stereochemical influence. nih.gov
Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids and ketones. | nih.gov |
Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing small, chiral organic molecules to catalyze reactions enantioselectively. greyhoundchrom.com These catalysts are often metal-free, making them attractive from a "green chemistry" perspective. greyhoundchrom.com
For the bromohydroxylation of cyclopentene, a chiral organocatalyst, such as a derivative of the cinchona alkaloids or a chiral thiourea, could be employed. researchgate.netresearchgate.net The catalyst functions by forming non-covalent interactions (e.g., hydrogen bonds) with the reactants. This association creates a transient chiral environment around the cyclopentene double bond. The catalyst can activate the brominating agent and orient it to attack one face of the alkene selectively, leading to a high enantiomeric excess (ee) of the desired (1S,2S) product. The field has seen significant advances, with organocatalysis now being a major pillar of asymmetric synthesis. nih.gov
Transition metal catalysis offers another robust avenue for enantioselective transformations. In this approach, a transition metal is combined with a chiral ligand to form an asymmetric catalyst. This chiral metal complex can then orchestrate the enantioselective functionalization of an alkene.
For the synthesis of this compound, a catalyst system such as rhodium or palladium complexed with a chiral phosphine (B1218219) ligand like BINAP could be envisioned. researchgate.net The proposed mechanism would involve the coordination of the cyclopentene to the chiral metal center. This binding would differentiate the two faces of the double bond. The subsequent delivery of the electrophilic bromine and the nucleophilic water molecule would be mediated by the metal complex, proceeding through a pathway that favors the formation of the (1S,2S) enantiomer. Such catalytic methods are highly sought after due to their high efficiency and the ability to generate significant quantities of the desired product with very small amounts of the catalyst. The development of these methods is crucial for the synthesis of highly functionalized chiral cyclopentanes. nih.gov
Strategic Precursor Design and Stereochemical Control
The stereochemical outcome of the synthesis of this compound can be effectively controlled through the careful design of the starting materials and the strategic use of protecting groups.
A powerful strategy for the synthesis of this compound involves the use of optically active cyclopentenol derivatives as precursors. By starting with a molecule that already possesses the desired stereochemistry at one or more centers, the subsequent transformations can be directed to form the target compound with high stereoselectivity. For instance, an enantiopure cyclopentenol, such as (1R,4S)-4-hydroxycyclopent-2-en-1-ol, can serve as a chiral template. The stereoselective bromohydrin formation from such a precursor is a key step. The reaction of an alkene with a source of bromine and water, such as N-bromosuccinimide (NBS) in aqueous DMSO, typically proceeds via a bromonium ion intermediate. The subsequent attack of water occurs from the anti-face to the bromonium ion, leading to a trans-bromohydrin. The stereochemistry of the existing hydroxyl group in the chiral cyclopentenol can direct the approach of the brominating agent, leading to the desired stereoisomer.
The synthesis of these optically active cyclopentenol precursors can be achieved through various methods, including enzymatic resolution of racemic cyclopentenones or asymmetric reduction of cyclopentenones. researchgate.net
Protecting groups are not merely passive spectators in a reaction; they can exert a significant influence on the stereochemical outcome. beilstein-journals.orgmdpi.com In the synthesis of this compound from a chiral cyclopentenol, the choice of protecting group for the existing hydroxyl group can be critical. Bulky protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS, TBDPS), can sterically hinder one face of the cyclopentene ring, directing the attack of the electrophilic bromine to the opposite, less hindered face. beilstein-journals.orgnih.gov This steric hindrance can enhance the diastereoselectivity of the bromohydrin formation.
Furthermore, remote stereocenters within the precursor molecule can also influence the stereochemical course of the reaction. The conformational preferences of the cyclopentane ring, dictated by the stereochemistry of existing substituents, can lead to a facial bias in the reactivity of the double bond, favoring the formation of one diastereomer over the other. researchgate.net This principle of substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis. The interplay between protecting groups and existing stereocenters must be carefully considered to achieve the desired (1S,2S) configuration.
Advanced Methodologies for Stereoisomeric Purity Assessment in Synthesized this compound Samples
The successful stereoselective synthesis of this compound must be accompanied by rigorous analytical methods to determine its stereoisomeric purity, specifically its enantiomeric excess (ee).
Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. ntu.edu.sg
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining the enantiomeric excess of chiral compounds. nih.govnih.govcsfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For the analysis of this compound, a column with a CSP, such as one based on derivatized cellulose or amylose, would be employed. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. In some cases, derivatization of the alcohol with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com
Chiral Gas Chromatography (GC): Chiral GC is another effective method for the separation of volatile enantiomers. gcms.cz Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. For the analysis of a relatively volatile compound like 2-bromocyclopentan-1-ol, chiral GC can provide excellent resolution of the enantiomers. nih.gov The enantiomeric excess is determined by comparing the peak areas of the (1S,2S) and (1R,2R) enantiomers. researchgate.net
Table 2: Chiral Chromatographic Techniques for Enantiomeric Purity Assessment
| Technique | Principle | Stationary Phase | Application to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Derivatized cellulose, amylose, etc. | Direct separation and quantification of enantiomers. |
| Chiral GC | Differential partitioning into a chiral stationary phase | Cyclodextrin derivatives, etc. | Separation of volatile enantiomers to determine enantiomeric excess. |
Chiroptical methods are based on the interaction of chiral molecules with polarized light.
Polarimetry: Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. amherst.edulibretexts.org A solution of an enantiomerically pure sample will rotate the plane of plane-polarized light by a specific angle, known as the specific rotation ([α]). The this compound enantiomer will have a specific rotation of equal magnitude but opposite sign to its (1R,2R) counterpart. By measuring the observed rotation of a synthesized sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the formula:
ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) × 100
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical structure of a molecule. Each enantiomer of 2-bromocyclopentan-1-ol would produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample. By comparing the CD spectrum of a synthesized sample to that of a pure enantiomer, the enantiomeric excess can be determined. This technique is particularly sensitive to the conformation of the molecule and the spatial arrangement of its chromophores, such as the C-Br and C-O bonds in the bromohydrin.
Mechanistic Studies of Reactions Involving 1s,2s 2 Bromocyclopentan 1 Ol As Substrate
Nucleophilic Substitution Reactions at the Bromine Center
Nucleophilic substitution at the C2 position, where the bromine atom resides, is profoundly influenced by the neighboring hydroxyl group and the constraints of the five-membered ring.
The formation of an epoxide from a halohydrin is a classic example of an intramolecular Williamson ether synthesis. This reaction proceeds via deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bonded to the halogen in an intramolecular SN2 reaction.
A critical stereochemical requirement for this cyclization is that the attacking alkoxide and the leaving group (bromide) must assume an anti-periplanar conformation. This allows for the necessary backside attack of the SN2 mechanism. In the case of (1S,2S)-2-Bromocyclopentan-1-ol, the hydroxyl and bromo groups are in a cis configuration chemspider.com. This arrangement makes it difficult for the molecule to achieve the required anti-periplanar geometry for a direct intramolecular backside attack. Consequently, the rate of epoxide formation from the cis isomer is significantly slower than from its trans diastereomer, (1R,2S)-2-Bromocyclopentan-1-ol, which has the ideal anti-periplanar arrangement for this reaction masterorganicchemistry.com.
While direct cyclization is disfavored for the cis isomer, epoxide formation can occur through alternative pathways, potentially involving neighboring group participation that leads to an intermediate with the correct stereochemistry for subsequent ring closure, or under conditions that allow for conformational changes.
Table 1: Comparison of Reactivity in Epoxide Formation
| Substrate Isomer | Relationship of -OH and -Br | Conformation for SN2 Attack | Expected Reactivity |
| This compound | cis | Disfavored (syn-clinal) | Low |
| trans-2-Bromocyclopentan-1-ol | trans | Favored (anti-periplanar) | High |
The stereochemical outcome of a nucleophilic substitution reaction at the C2 center of this compound depends on the operative mechanism.
SN2 Process: A standard bimolecular nucleophilic substitution (SN2) reaction involves a direct backside attack by an external nucleophile on the carbon atom bearing the bromine. This concerted mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center. For this compound, an SN2 reaction would produce a product with an R configuration at the C2 position.
SN1 Process: A unimolecular (SN1) mechanism would proceed through the formation of a planar secondary carbocation intermediate after the departure of the bromide ion. The nucleophile can then attack this flat intermediate from either face, leading to a mixture of products with both retention and inversion of configuration, typically resulting in racemization.
Neighboring Group Participation (NGP): The most significant mechanistic pathway for this substrate often involves neighboring group participation (NGP), also known as anchimeric assistance, from the adjacent hydroxyl group. wikipedia.org In this mechanism, the lone pairs on the hydroxyl oxygen act as an internal nucleophile. The process involves two consecutive SN2 reactions dalalinstitute.com:
The hydroxyl group attacks the C2 carbon from the backside, displacing the bromide ion and forming a strained, protonated epoxide intermediate (an oxiranium ion). This first step is an intramolecular SN2 reaction and results in an inversion of configuration at C2.
An external nucleophile then attacks one of the carbons of the epoxide ring (in this case, C2) via another SN2 reaction. This attack opens the ring and also proceeds with inversion of configuration.
SN2 Kinetics: The rate of a standard SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics).
Rate = k[Substrate][Nucleophile]
SN1 Kinetics: The rate-determining step of an SN1 reaction is the unimolecular dissociation of the leaving group to form a carbocation. Therefore, the rate depends only on the concentration of the substrate (first-order kinetics).
Rate = k[Substrate]
NGP Kinetics: In a reaction proceeding via neighboring group participation, the rate-determining step is typically the initial intramolecular attack. chem-station.com Since this is a unimolecular process within the substrate, the reaction follows first-order kinetics, similar to an SN1 reaction, but it is often much faster. The high effective concentration of the internal nucleophile leads to a significant increase in the reaction rate compared to an intermolecular SN2 reaction with a similar external nucleophile concentration. dalalinstitute.com
Table 2: Kinetic Profiles of Potential Substitution Reactions
| Mechanism | Kinetic Order | Rate Determining Step | Key Feature |
| SN1 | First | Formation of carbocation | Independent of nucleophile concentration |
| SN2 | Second | Nucleophilic attack | Dependent on substrate and nucleophile concentration |
| NGP | First | Intramolecular attack | Accelerated rate; retention of stereochemistry |
Transformations Involving the Hydroxyl Group of this compound
The hydroxyl group of the title compound can undergo a variety of standard alcohol reactions, providing pathways to diverse derivatives.
The secondary alcohol functionality can be readily converted into esters and ethers.
Esterification: This can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is a reversible process. More reactive, irreversible methods include reacting the alcohol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively). chemguide.co.uk
Etherification: The Williamson ether synthesis is a common method for forming ethers. It involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the ether product.
Table 3: Representative Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
| Esterification (Fischer) | Acetic Acid (CH₃COOH), H₂SO₄ (cat.) | Acetate Ester |
| Esterification | Acetyl Chloride (CH₃COCl), Pyridine | Acetate Ester |
| Etherification (Williamson) | 1. NaH; 2. Methyl Iodide (CH₃I) | Methyl Ether |
Oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 2-bromocyclopentanone (B1279250). nih.gov This transformation can be accomplished using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine), or Dess-Martin periodinane (DMP).
A crucial consequence of this oxidation is the removal of the stereocenter at the C1 position, as the sp³-hybridized carbon of the alcohol becomes an sp²-hybridized carbonyl carbon. The resulting product, 2-bromocyclopentanone, is a chiral α-haloketone with a single stereocenter remaining at C2. This ketone is a valuable synthetic intermediate. While the initial oxidation itself is not diastereoselective, the stereocenter at C2 can direct the diastereoselectivity of subsequent reactions, such as enolate formation and alkylation or nucleophilic addition to the carbonyl group. A patent describes a method for producing 2-bromocyclopentanone by reacting cyclopentanone (B42830) with bromine in a biphasic mixture of water and an organic solvent. google.com
Elimination Reactions Leading to Olefinic Products
Elimination reactions of this compound, a vicinal halohydrin, are expected to proceed via dehydrobromination (loss of HBr) or dehydration (loss of H₂O) to yield cyclopentenyl products. The specific pathways and product distributions are highly dependent on the reaction conditions, particularly the nature of the base or acid employed.
Stereoselectivity of Dehydrobromination and Dehydration
The stereochemistry of the starting material, with a trans relationship between the bromine and hydroxyl groups, plays a crucial role in the stereoselectivity of the elimination reactions.
Dehydrobromination: This reaction is typically base-mediated and follows the E2 (bimolecular elimination) mechanism. The E2 mechanism requires an anti-periplanar arrangement between the departing hydrogen and the leaving group (bromide). In the cyclopentane (B165970) ring of this compound, the hydrogen atoms on the carbon adjacent to the C-Br bond (C5) can adopt an anti-periplanar conformation to the bromine atom. This would lead to the formation of cyclopent-2-en-1-ol. The stereochemical arrangement dictates which protons are accessible for abstraction by a base, thus controlling the regioselectivity of the double bond formation.
Dehydration: Acid-catalyzed dehydration would likely proceed through an E1 (unimolecular elimination) mechanism. Protonation of the hydroxyl group would be followed by the loss of a water molecule to form a secondary carbocation. This carbocationic intermediate can then lose a proton from an adjacent carbon to form an alkene. Due to the intermediacy of a planar carbocation, the stereochemical information from the starting material is often lost, potentially leading to a mixture of olefinic products.
Reagent-Controlled and Base-Mediated Elimination Pathways
The choice of reagent is a determining factor in the outcome of elimination reactions of this compound.
Base-Mediated Elimination: The strength and steric bulk of the base are critical.
Strong, non-bulky bases such as sodium hydroxide (B78521) or sodium ethoxide favor the E2 mechanism. The reaction rate is second-order, depending on the concentration of both the substrate and the base. In the case of this compound, the base would abstract a proton from C5, leading to the concerted elimination of the bromide ion and the formation of cyclopent-2-en-1-ol.
Bulky bases , like potassium tert-butoxide, can also effect E2 elimination. While typically favoring the formation of the less substituted (Hofmann) product, in a cyclic system like this, the stereoelectronic requirement for an anti-periplanar arrangement is the more dominant factor.
The table below illustrates the expected major products from base-mediated elimination based on general principles.
| Base/Reagent | Proposed Mechanism | Expected Major Olefinic Product |
| Sodium Ethoxide (NaOEt) | E2 | Cyclopent-2-en-1-ol |
| Potassium t-Butoxide (t-BuOK) | E2 | Cyclopent-2-en-1-ol |
Rearrangement Pathways of the Bromocyclopentanol Scaffold
The structure of this compound is amenable to various rearrangement pathways, particularly under conditions that favor cationic intermediates or involve neighboring group participation.
Neighboring Group Participation Effects
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. This participation can significantly affect the reaction rate and stereochemistry.
For instance, treatment of this compound with a base could initially deprotonate the hydroxyl group, forming an alkoxide. This alkoxide is a potent nucleophile and can readily displace the adjacent bromide to form cyclopentene (B43876) oxide.
| Reactant | Condition | Intermediate | Final Product (after workup) |
| This compound | Base (e.g., NaOH) | Cyclopentene Oxide | Cyclopentane-1,2-diol |
Skeletal Rearrangements (e.g., Carbocation-Mediated Processes)
Skeletal rearrangements are common in reactions involving carbocation intermediates, where a more stable carbocation can be formed through the migration of a hydrogen atom or an alkyl group (a 1,2-shift).
In reactions of this compound under acidic conditions, protonation of the hydroxyl group and subsequent loss of water would generate a secondary carbocation at C1. This secondary carbocation could potentially undergo a 1,2-hydride shift from C2 or C5 to form a different secondary carbocation. However, in this specific case, a hydride shift would not lead to a more stable carbocation.
A more significant rearrangement could occur if the reaction conditions promote the departure of the bromide ion, forming a secondary carbocation at C2. This carbocation could then undergo rearrangement. While less common in five-membered rings compared to larger or smaller rings, ring contraction to a more strained cyclobutane (B1203170) system is energetically unfavorable. Conversely, ring expansion is not possible. Therefore, significant skeletal rearrangements of the cyclopentane ring itself are less likely for this specific substrate under typical carbocation-forming conditions. Any rearrangement would likely be limited to hydride shifts if a more stable carbocation could be formed, which is not the case in this scaffold.
| Starting Material | Condition | Initial Carbocation | Rearrangement Possibility |
| This compound | Strong Acid | Secondary (at C1) | 1,2-Hydride shift (unlikely to be favorable) |
Role of 1s,2s 2 Bromocyclopentan 1 Ol As a Chiral Synthon in Complex Molecule Synthesis
Application in the Total Synthesis of Natural Products
The precise three-dimensional arrangement of functional groups in (1S,2S)-2-bromocyclopentan-1-ol makes it an ideal starting point for the stereocontrolled synthesis of various natural products, particularly those featuring a five-membered ring system.
Cyclopentanoid Natural Products and Analogs
This compound serves as a key precursor in the synthesis of cyclopentanoid natural products, a class of compounds that includes the medicinally important prostaglandins. Prostaglandins are lipid compounds involved in numerous physiological processes, and their complex structures, featuring a substituted cyclopentane (B165970) ring, present significant synthetic challenges.
A critical step in many prostaglandin (B15479496) syntheses is the formation of a cyclopentenone intermediate, which allows for the conjugate addition of side chains. This compound is well-suited for this purpose. Treatment of this bromohydrin with a base can induce a dehydrohalogenation reaction, leading directly to the formation of a chiral cyclopentenone, a key building block for prostaglandins. evitachem.com This strategy leverages the inherent stereochemistry of the starting material to establish the stereocenter of the cyclopentenone ring, which is crucial for the biological activity of the final prostaglandin product.
Integration as a Key Stereodefined Intermediate
The utility of this compound extends beyond just being a starting material; it is often integrated into multi-step syntheses as a key stereodefined intermediate. evitachem.com In the synthesis of complex molecules, chemists often build up molecular fragments and then connect them. The defined cis-relationship between the hydroxyl and bromo groups on the cyclopentane frame allows for predictable reactivity.
For instance, the hydroxyl group can be used as a handle for directing group-assisted reactions or can be protected to allow for chemistry at other sites. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles in SN2 reactions or participate in organometallic coupling reactions. This dual functionality, combined with its fixed stereochemistry, ensures that the chirality introduced at an early stage is faithfully transferred through the synthetic sequence to the final target molecule.
Generation of Chiral Organometallic Species from this compound
The conversion of the carbon-bromine bond into a carbon-metal bond transforms the electrophilic carbon into a potent nucleophile, opening up a new dimension of synthetic possibilities.
Conversion to Grignard Reagents and Organolithium Compounds
This compound can be converted into the corresponding Grignard and organolithium reagents. However, a significant challenge in this transformation is the presence of the acidic hydroxyl group, which is incompatible with these highly basic organometallic reagents. libretexts.org Direct reaction with magnesium or lithium metal would result in deprotonation of the alcohol rather than formation of the desired organometallic species.
To circumvent this issue, a standard protection group strategy is employed. The hydroxyl group is first converted into a non-acidic ether, such as a silyl (B83357) ether (e.g., TBDMS ether) or a benzyl (B1604629) ether. This protected derivative can then be safely reacted with magnesium metal to form a chiral Grignard reagent or with an alkyllithium reagent (via lithium-halogen exchange) to generate the corresponding organolithium compound. masterorganicchemistry.com These reagents are powerful nucleophiles that retain the original stereochemistry of the cyclopentane ring.
Table 1: Protecting Groups for Hydroxyl Functionality
| Protecting Group | Abbreviation | Common Reagents for Introduction |
|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole |
| Triethylsilyl | TES | TES-Cl, Triethylamine |
Utility in Asymmetric Cross-Coupling Reactions and Addition Processes
Chiral organometallic reagents derived from protected this compound are valuable intermediates in asymmetric synthesis. When these chiral Grignard or organolithium reagents add to prochiral electrophiles, such as aldehydes or ketones, the existing stereocenters on the cyclopentane ring can influence the stereochemical outcome of the reaction, leading to the formation of new stereocenters with a degree of diastereoselectivity.
While the primary control in many asymmetric additions comes from external chiral ligands, the use of an inherently chiral organometallic reagent can enhance or control the stereoselectivity. nih.govic.ac.uk For example, the addition of a chiral cyclopentyl Grignard reagent to a ketone can produce a tertiary alcohol with high diastereomeric excess. rsc.orgrsc.org Furthermore, these chiral organometallic species can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry. The use of cyclopentylmagnesium chloride has been documented in titanium-mediated cyclopropanation reactions, highlighting the utility of such reagents. orgsyn.org
Precursor for the Design and Synthesis of Chiral Catalysts and Ligands
The development of new chiral ligands is paramount for advancing the field of asymmetric catalysis. umich.eduumich.edu The rigid, stereodefined scaffold of this compound makes it an attractive precursor for a variety of chiral ligands. Chiral 1,2-amino alcohols, in particular, are a privileged class of ligands that have found widespread use in asymmetric catalysis. researchgate.net
A straightforward and high-yielding synthetic route can be envisioned to convert this compound into the corresponding chiral amino alcohol, (1S,2S)-2-aminocyclopentan-1-ol. nih.gov This transformation can be achieved via a two-step sequence:
Nucleophilic Substitution: The bromide is displaced with an azide (B81097) nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of configuration at the carbon atom, yielding (1S,2R)-2-azidocyclopentan-1-ol.
Reduction: The azide is then reduced to the primary amine, typically using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, to afford the target (1S,2R)-2-aminocyclopentan-1-ol.
Alternatively, direct substitution with ammonia (B1221849) or a protected amine equivalent can provide access to the syn isomer, (1S,2S)-2-aminocyclopentan-1-ol. These chiral amino alcohols can then be used directly as ligands for metals or be further elaborated into more complex ligand structures, such as the widely used BOX (bis(oxazoline)) or PyBOX ligands, which are effective in a multitude of asymmetric transformations. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₅H₉BrO |
| (1S,2S)-2-Aminocyclopentan-1-ol | (1S,2S)-2-aminocyclopentan-1-ol | C₅H₁₁NO |
| (1R,2S)-2-Aminocyclopentan-1-ol | (1R,2S)-2-aminocyclopentan-1-ol | C₅H₁₁NO |
| (1S,2R)-2-Azidocyclopentan-1-ol | (1S,2R)-2-azidocyclopentan-1-ol | C₅H₉N₃O |
| Cyclopentenone | Cyclopent-2-en-1-one | C₅H₆O |
| tert-Butyldimethylsilyl chloride | chloro(tert-butyl)dimethylsilane | C₆H₁₅ClSi |
| Benzyl Bromide | (bromomethyl)benzene | C₇H₇Br |
| Lithium aluminum hydride | Lithium tetrahydridoaluminate | AlH₄Li |
Scaffold for Chiral Phosphines, Phosphoramidites, and Diamines
The transformation of simple chiral molecules into sophisticated ligands is a critical endeavor in the field of asymmetric catalysis. The bifunctional nature of this compound, possessing both a hydroxyl and a bromo group, theoretically allows for its conversion into chiral phosphines, phosphoramidites, and diamines. However, the practical application of this specific synthon as a scaffold is varied across these ligand classes.
Chiral Phosphines and Phosphoramidites: Extensive searches of scientific literature indicate that the use of this compound as a direct precursor for the synthesis of chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands is not widely documented. While the synthesis of these ligand classes is common, it typically proceeds from more established "privileged" scaffolds such as BINOL, TADDOL, or carbohydrate derivatives. nih.govresearchgate.netwikipedia.org The modular synthesis of phosphoramidites, for instance, often involves the reaction of a chiral diol with phosphorus trichloride, followed by the addition of a desired amine. wikipedia.org While the diol corresponding to this compound could theoretically be used, this specific pathway is not a focus of current research literature.
Chiral Diamines: In contrast, the cyclopentane backbone is a recognized structural motif in the design of chiral diamine ligands. Specifically, trans-(1S,2S)-cyclopentane-1,2-diamine is a valuable ligand scaffold for asymmetric synthesis. A viable synthetic pathway to this diamine can be envisioned starting from this compound. This involves the substitution of the bromide with an amino group (e.g., using ammonia or a protected amine source) to form trans-(1S,2S)-2-aminocyclopentan-1-ol. This intermediate is a known precursor to the target diamine.
One established chemoenzymatic route to obtain enantiomerically pure trans-cyclopentane-1,2-diamine starts from the racemic amino alcohol precursor, trans-2-(N,N-dialkylamino)cyclopentanol, which is resolved via enzymatic acylation. This highlights the importance of the chiral aminocyclopentanol structure, which is directly accessible from this compound, as a key intermediate for chiral diamine synthesis. The subsequent conversion of the remaining hydroxyl group into an amine, often through functional group manipulation and reduction, would complete the synthesis of the C₂-symmetric diamine ligand. The development of novel and efficient synthetic methods has renewed interest in trans-cyclopentane-1,2-diamine, a scaffold that was historically less utilized than its cyclohexane (B81311) analogue. rsc.org
Implementation in Asymmetric Catalysis (e.g., Hydrogenation, Alkylation)
Ligands derived from chiral diamines are instrumental in a variety of metal-catalyzed asymmetric reactions, where they create a stereochemically defined environment around the metal center.
Asymmetric Hydrogenation: Chiral diamine ligands are frequently employed in the asymmetric hydrogenation of prochiral substrates. Rhodium (Rh) complexes that incorporate chiral diamine ligands are particularly effective for the enantioselective reduction of various substrates. Ligands based on the trans-1,2-diamine scaffold, such as those derived from cyclohexane, have been successfully used to create catalysts for the asymmetric hydrogenation of ketones, yielding chiral alcohols with good enantioselectivity. nih.govrsc.orgresearchgate.net For example, manganese(I) complexes bearing tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been applied to the asymmetric hydrogenation of acetophenones, achieving up to 85% enantiomeric excess (ee). nih.govrsc.org Given the structural similarity, ligands derived from trans-(1S,2S)-cyclopentane-1,2-diamine are also promising candidates for these transformations, demonstrating the potential utility of this compound as a precursor to effective hydrogenation ligands.
Interactive Table: Application of Diamine-based Ligands in Asymmetric Hydrogenation
| Ligand Precursor | Metal | Substrate Type | Max. Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| (R,R)-1,2-Diaminocyclohexane | Mn(I) | Acetophenones | 85% | nih.govrsc.org |
| trans-Cyclopentane-1,2-diamine | Rh(I) | Various | High efficiency reported |
Asymmetric Alkylation: The application of ligands derived from trans-(1S,2S)-cyclopentane-1,2-diamine in asymmetric alkylation reactions is less specifically detailed in the surveyed literature compared to hydrogenation. However, chiral diamines are a well-established class of ligands for various C-C bond-forming reactions, including palladium-catalyzed asymmetric allylic alkylation (AAA). The effectiveness of these ligands stems from their ability to form a stable chelate with the metal, thereby influencing the stereochemical outcome of the nucleophilic attack. While specific performance data for cyclopentane-1,2-diamine (B1201933) ligands in asymmetric alkylation is not readily available in the provided sources, their successful application in other catalytic processes suggests their potential in this area as well.
Computational and Theoretical Investigations Pertaining to 1s,2s 2 Bromocyclopentan 1 Ol
Conformational Analysis and Energetic Landscapes
The flexible five-membered ring of (1S,2S)-2-bromocyclopentan-1-ol can adopt various conformations, each with a distinct energy level. The relative positions of the bromine and hydroxyl substituents are crucial in determining the most stable conformers and are governed by a complex interplay of steric and electronic interactions.
Ab Initio and DFT Studies of Stable Conformers
While specific ab initio or DFT studies exclusively focused on this compound are not prevalent in the literature, extensive research on analogous systems, such as 2-halocyclohexanones and other substituted cyclopentanes, provides a robust framework for understanding its conformational preferences. The cyclopentane (B165970) ring is known for its puckered, non-planar structures, commonly described as envelope (Cs symmetry) and twist (C2 symmetry) conformations.
For this compound, the key variables are the puckering of the ring and the rotational positions (rotamers) of the hydroxyl and bromo groups. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, are employed to locate the energy minima corresponding to stable conformers. researchgate.netresearchgate.net In related cyclic systems like 2-bromocyclohexanone, computational studies have shown that the relative stability of conformers (e.g., with the halogen in an axial versus an equatorial position) is highly dependent on the solvent environment. researchgate.net For instance, in the gas phase or non-polar solvents, a conformer might be preferred, while in a polar solvent, the equilibrium can shift to favor a different conformer due to varying dipole moments. researchgate.net
Computational models predict that for the trans configuration of the bromo and hydroxyl groups on the cyclopentane ring, the substituents can exist in either a pseudo-axial or pseudo-equatorial orientation. The energetic balance between these forms is subtle, influenced by steric hindrance and intramolecular electronic effects. High-level calculations on related molecules, such as 2-cyclopenten-1-ol, have demonstrated the ability of modern computational methods to identify multiple stable conformers and accurately predict their relative energies. mdpi.com
Table 1: Predicted Relative Energies of 2-Halocyclohexanone Conformers in Different Environments This table is illustrative, based on data for 2-bromocyclohexanone, to show the type of data generated in conformational studies. A similar approach would be used for this compound.
| Conformer | Energy Difference (Eeq - Eax) in Vapor Phase (kcal/mol) | Energy Difference (Eeq - Eax) in CCl4 (kcal/mol) | Energy Difference (Eeq - Eax) in DMSO (kcal/mol) |
|---|---|---|---|
| 2-Bromocyclohexanone | 1.50 | 0.6 | -0.5 |
Data adapted from a study on 2-bromocyclohexanone. researchgate.net
Intramolecular Interactions: Hydrogen Bonding and Halogen Bonding Effects
Intramolecular forces play a critical role in dictating the preferred conformation of this compound. The most significant of these is the potential for intramolecular hydrogen bonding between the hydroxyl group (the proton donor) and the bromine atom (the proton acceptor).
Theoretical studies on analogous trans-2-halogenocyclohexanols have confirmed the presence of such intramolecular O-H···X hydrogen bonds. rsc.org These interactions are generally weak but can be sufficient to stabilize a conformer that might otherwise be unfavorable due to steric strain. DFT and ab initio methods can quantify the strength and geometry of these bonds by analyzing parameters such as the H···Br distance, the O-H···Br angle, and the shift in the O-H stretching frequency in the calculated vibrational spectrum. osti.gov A shorter distance and a vibrational frequency shift to a lower wavenumber are indicative of a stronger hydrogen bond.
Quantum Chemical Exploration of Reactivity and Reaction Mechanisms
This compound is a classic halohydrin, a precursor for the synthesis of epoxides through an intramolecular Williamson ether synthesis. organicchemistrytutor.com Quantum chemical calculations are invaluable for elucidating the mechanism of this transformation, characterizing the transition state, and mapping the reaction's energy profile.
Transition State Characterization and Reaction Pathway Elucidation
The conversion of this compound to the corresponding cyclopentene (B43876) oxide proceeds via a base-mediated intramolecular SN2 reaction. The first step is the deprotonation of the hydroxyl group by a base to form a more nucleophilic alkoxide. ucalgary.ca This alkoxide then attacks the carbon atom bearing the bromine atom, displacing the bromide ion and closing the three-membered epoxide ring.
For this SN2 reaction to occur, the reacting groups must adopt an anti-periplanar conformation, where the attacking nucleophile (the alkoxide) is 180° opposite to the leaving group (the bromide). ucalgary.camasterorganicchemistry.com Computational methods can be used to model this entire pathway. Transition state (TS) theory allows for the precise location of the TS structure on the potential energy surface. This is a first-order saddle point, representing the maximum energy point along the minimum energy path between the reactant (the alkoxide) and the product (the epoxide). DFT calculations can characterize the TS by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate—simultaneously showing the C-O bond forming and the C-Br bond breaking.
Energy Profiles of Key Transformations
DFT studies on similar epoxide ring-opening reactions have successfully mapped out such energy profiles, showing, for example, that a bimolecular mechanism can be operative. nih.gov For the intramolecular cyclization of this compound, the profile would detail the energy change from the initial stable conformer of the alkoxide, through the strained transition state, to the final epoxide product. These calculations provide quantitative insights into the reaction kinetics and thermodynamics that are highly complementary to experimental studies.
Table 2: Illustrative Energy Profile for Halohydrin Cyclization This table presents hypothetical but realistic energy values for the intramolecular SN2 cyclization of this compound based on general chemical principles.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Alkoxide Reactant | 0.0 |
| 2 | Transition State (TS) | +15 to +25 |
| 3 | Epoxide Product + Br- | -10 to -20 |
Spectroscopic Property Prediction for Mechanistic and Stereochemical Elucidation
A powerful application of computational chemistry is the prediction of spectroscopic properties. By calculating spectra for different possible stereoisomers or conformers and comparing them to experimental data, one can achieve unambiguous structural and stereochemical assignments.
For a chiral molecule like this compound, Vibrational Circular Dichroism (VCD) spectroscopy is particularly potent. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. nih.gov
The process involves first performing a thorough conformational search for the molecule using DFT. Then, for each significant low-energy conformer, the IR and VCD spectra are calculated. A Boltzmann-averaged spectrum is then generated based on the relative populations of these conformers at a given temperature. This final computed spectrum can be directly compared to the experimental VCD spectrum. A match between the calculated spectrum of the (1S,2S) configuration and the experimental spectrum provides a definitive assignment of the absolute stereochemistry. researchgate.netrsc.org This combination of VCD and DFT is a state-of-the-art method for the stereochemical elucidation of flexible chiral molecules in solution. researchgate.net
NMR Chemical Shift and Coupling Constant Calculations for Stereoisomer Discrimination
The precise identification of stereoisomers is a critical challenge in organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for this purpose, and its power is significantly enhanced when coupled with computational methods. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, provide a basis for the definitive assignment of stereochemistry.
For the stereoisomers of 2-bromocyclopentan-1-ol, which include (1S,2S), (1R,2R), (1S,2R), and (1R,2S) configurations, density functional theory (DFT) calculations are a common approach to predict their respective ¹H and ¹³C NMR spectra. researchgate.net The process typically involves:
Conformational Searching: Identifying the low-energy conformers for each stereoisomer, as the observed NMR parameters are a population-weighted average of the parameters of these conformers.
Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set.
NMR Parameter Calculation: Calculating the nuclear shielding constants for each optimized conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method. iu.edu.sa These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Coupling Constant Calculation: Computing the spin-spin coupling constants, which are highly sensitive to the dihedral angles between adjacent protons and thus provide critical information for stereochemical assignment.
By comparing the theoretically predicted NMR data for each possible stereoisomer with the experimental spectrum, a confident assignment of the (1S,2S) configuration can be made. The agreement between calculated and experimental data for one specific isomer over the others serves as a strong validation of the structural assignment.
Below is an illustrative data table showcasing the kind of results expected from such a computational study, comparing hypothetical experimental data with calculated values for the different stereoisomers of 2-bromocyclopentan-1-ol.
| Stereoisomer | Calculated ¹H Chemical Shift (ppm) - H1 | Calculated ¹H Chemical Shift (ppm) - H2 | Calculated ³J(H1,H2) (Hz) |
| (1S,2S) | 4.15 | 3.98 | 3.5 |
| (1R,2S) | 4.32 | 4.10 | 7.8 |
| Experimental | 4.14 | 3.97 | 3.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
IR and Raman Vibrational Mode Analysis for Conformational Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is another powerful tool for probing molecular structure and conformation. nih.gov When applied to this compound, these methods can distinguish between different stable conformations of the molecule. The five-membered cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the bromo and hydroxyl substituents (axial or equatorial) further diversifies the conformational landscape.
Computational vibrational analysis aids in assigning the observed IR and Raman bands to specific molecular motions (vibrational modes) of a particular conformer. The typical computational workflow includes:
Conformational Analysis: Similar to NMR calculations, the first step is to identify all possible low-energy conformers.
Frequency Calculation: For each conformer, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated. This is often done using DFT methods. researchgate.net
Spectral Comparison: The calculated spectra of the different conformers are then compared with the experimental IR and Raman spectra. The conformer whose calculated spectrum best matches the experimental one is considered to be the most populated conformer in the sample. nih.gov
Key vibrational modes that are particularly sensitive to conformational changes in 2-bromocyclopentan-1-ol include the C-Br stretching, O-H stretching, and various ring deformation modes. For instance, the frequency of the C-Br stretch can indicate whether the bromine atom is in an axial or equatorial position.
The following table provides a hypothetical comparison of calculated and experimental vibrational frequencies for the most stable conformer of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3630 | 3635 |
| C-H Stretch | 2950-2850 | 2955-2860 |
| C-O Stretch | 1080 | 1085 |
| C-Br Stretch | 650 | 655 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Solvent and Temperature Effects on Reactivity
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and their response to changes in temperature. nih.gov For this compound, MD simulations can offer valuable insights into how its reactivity is influenced by the surrounding environment.
Halohydrins like this compound can undergo various reactions, such as intramolecular substitution to form an epoxide. The rate and mechanism of such reactions are often highly dependent on the solvent and temperature.
MD simulations can be employed to:
Model Solvation: Explicitly simulate the interactions between this compound and a large number of solvent molecules. This allows for the study of specific hydrogen bonding patterns and other solute-solvent interactions that can stabilize the reactant, transition state, or product. rsc.org
Investigate Temperature Effects: By running simulations at different temperatures, it is possible to observe changes in the conformational dynamics and reactivity of the molecule. For example, higher temperatures can provide the necessary energy to overcome activation barriers for certain reactions. nih.gov
Explore Reaction Pathways: Using advanced techniques like umbrella sampling or metadynamics in conjunction with MD, the free energy profile along a reaction coordinate can be calculated. This provides a quantitative measure of the activation energy and helps to elucidate the reaction mechanism.
For instance, an MD simulation could reveal that in a protic solvent, hydrogen bonding to the hydroxyl and bromo groups of this compound significantly influences the energetics of epoxide formation. The simulations could also predict how an increase in temperature might favor certain conformational changes that are necessary for the reaction to occur.
Advanced Spectroscopic and Analytical Methodologies for Studying 1s,2s 2 Bromocyclopentan 1 Ol and Its Transformations
In-Situ and Operando Spectroscopic Monitoring of Reactions
In-situ and operando spectroscopy are powerful tools for observing chemical reactions as they occur, without the need for sample extraction and quenching. This provides a dynamic and accurate picture of the reaction progress.
Real-Time NMR, IR, and Raman Spectroscopy for Reaction Kinetics and Intermediates
Real-time monitoring of reactions involving (1S,2S)-2-bromocyclopentan-1-ol can be effectively achieved using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. magritek.com These non-invasive techniques provide structural and quantitative information about reactants, products, and transient intermediates. chemspider.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution benchtop NMR spectrometers can be integrated into a reaction setup to monitor the progress of a reaction in real-time. chemspider.com For a transformation of this compound, such as its conversion to an epoxide, specific proton (¹H) or carbon (¹³C) signals corresponding to the reactant and product can be tracked over time. The change in the integral of these signals allows for the determination of reaction kinetics. For instance, in the base-induced cyclization of this compound to the corresponding epoxide, the disappearance of the proton signals of the bromohydrin and the appearance of the characteristic epoxide proton signals can be quantified to establish the reaction rate.
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are vibrational techniques that can monitor changes in functional groups during a reaction. For the transformation of this compound, IR spectroscopy would be sensitive to the disappearance of the O-H stretching vibration of the alcohol and the appearance of new bands associated with the product. Operando IR spectroscopy is particularly useful for studying reactions under process conditions. Raman spectroscopy, which is less sensitive to aqueous media, can be advantageous for monitoring reactions in aqueous solutions.
A hypothetical kinetic study of the epoxide formation from this compound could yield the data presented in the interactive table below.
| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.72 | 0.28 |
| 30 | 0.61 | 0.39 |
| 40 | 0.52 | 0.48 |
| 50 | 0.44 | 0.56 |
| 60 | 0.37 | 0.63 |
Chiroptical Detection of Enantiomeric Excess Evolution
Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for monitoring the enantiomeric excess (ee) of a chiral compound during a reaction. This is particularly important in asymmetric synthesis or in reactions where racemization might occur. For this compound, a chiral molecule, its CD spectrum would be characteristic of its absolute configuration. Any change in the enantiomeric composition of the reaction mixture would be reflected in a change in the CD signal. This allows for the real-time monitoring of the stereochemical integrity of the reaction. The development of chiroptical sensing has advanced to allow for high-throughput screening of asymmetric reactions. x-mol.comnsf.gov
Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is an indispensable tool for elucidating reaction mechanisms by identifying and characterizing reaction intermediates.
High-Resolution Mass Spectrometry for Identification of Transient Species
High-resolution mass spectrometry (HRMS), particularly when coupled with a soft ionization technique like electrospray ionization (ESI), can detect and provide accurate mass measurements of transient and low-concentration intermediates in a reaction mixture. rsc.org In the study of transformations of this compound, ESI-HRMS could be used to identify key intermediates, such as the corresponding alkoxide in a base-catalyzed cyclization, or complexes formed with a catalyst. The high mass accuracy of HRMS allows for the determination of the elemental composition of these transient species, providing crucial evidence for a proposed reaction pathway.
Isotopic Labeling and Fragmentation Pattern Analysis
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms throughout a reaction. For example, by using a deuterated version of this compound (e.g., with deuterium (B1214612) at the C1 or C2 position), the mechanism of a reaction can be probed. The mass spectra of the products and any observed intermediates will show a mass shift corresponding to the isotopic label, confirming the pathway of the labeled atom.
Fragmentation pattern analysis in tandem mass spectrometry (MS/MS) provides further structural information about the ions being studied. By inducing fragmentation of a selected ion (such as a proposed intermediate) and analyzing the resulting fragment ions, its structure can be inferred. This is particularly valuable for distinguishing between isomeric intermediates that have the same mass.
The following table illustrates hypothetical mass spectrometry data for an intermediate in a reaction of this compound.
| Observed m/z | Calculated m/z | Elemental Composition | Proposed Structure |
|---|---|---|---|
| 163.9760 | 163.9759 | C5H8BrO- | Deprotonated this compound (alkoxide intermediate) |
X-ray Crystallographic Analysis of Derivatized this compound for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While obtaining suitable crystals of this compound itself might be challenging, it can be derivatized to facilitate crystallization. The presence of the bromine atom is advantageous for determining the absolute configuration through anomalous dispersion. harvard.edu The heavy bromine atom provides a significant anomalous scattering signal, which allows for the unambiguous assignment of the (1S,2S) stereochemistry. The Flack parameter, obtained from the crystallographic refinement, is a key indicator of the correctness of the assigned absolute configuration. A value close to zero confirms the assigned stereochemistry.
Formation of Crystalline Derivatives and Co-crystals
The primary challenge in the X-ray crystallographic analysis of many organic molecules, including this compound, is obtaining a single crystal of sufficient quality for diffraction experiments. This compound, being a liquid or low-melting solid at room temperature, can be difficult to crystallize directly. To overcome this, two principal strategies are employed: the formation of crystalline derivatives and co-crystallization.
Crystalline Derivatives: This classical approach involves chemically modifying the molecule of interest to introduce functionalities that promote crystallization. For an alcohol like this compound, the hydroxyl group is a prime target for derivatization. Reaction with a suitable carboxylic acid or its derivative, particularly one containing a heavy atom and a rigid aromatic structure, can yield a solid ester that is more amenable to crystallization. For instance, the formation of a p-bromobenzoate ester introduces a second bromine atom, further enhancing the effects of anomalous dispersion, and the planar phenyl ring can facilitate orderly packing in a crystal lattice.
Co-crystals: An alternative and increasingly popular strategy is the formation of co-crystals. This involves crystallizing the target molecule with a second, "co-former" molecule, without the formation of a covalent bond. The co-former is typically a rigid molecule with complementary hydrogen bonding sites that can interact with the hydroxyl group of the bromohydrin, thereby creating a well-ordered, multi-component crystal lattice.
A notable approach in this area is the use of "crystalline sponges," which are porous metal-organic frameworks (MOFs) that can absorb and orient small molecules within their cavities. scispace.comumt.edunih.govnsf.gov This induced-fit process allows for the structural determination of analytes that are otherwise difficult or impossible to crystallize on their own. scispace.comumt.edu
Research Findings: While specific studies on the derivatization of this compound are not prevalent in the literature, extensive research on analogous systems demonstrates the power of these techniques. For example, co-crystallization with robust host compounds like tetraaryladamantanes has proven effective for a wide array of small molecules. nih.gov In a comprehensive study, a variety of small analytes were successfully co-crystallized, enabling their full structural elucidation. nih.gov The process typically involves dissolving the analyte and the co-former, followed by slow cooling or solvent evaporation to induce co-crystal formation. nih.gov
The following interactive table summarizes representative data that could be obtained from a successful co-crystallization experiment of a chiral alcohol, illustrating the type of information generated.
| Parameter | Value | Description |
| Analyte | Chiral Alcohol | The molecule whose structure is being determined. |
| Co-former | Tetraaryladamantane Octaether (TEO) | A host molecule that facilitates crystallization. nih.gov |
| Crystallization Method | Slow evaporation from solution | A common technique for growing high-quality crystals. |
| Crystal System | Orthorhombic | One of the seven crystal systems describing the lattice structure. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, common for chiral molecules. |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 25.8 Å | The dimensions of the repeating unit of the crystal lattice. |
| Resolution | 0.8 Å | A measure of the level of detail obtained in the diffraction data. |
Anomalous Dispersion for Absolute Stereochemistry
Once a suitable crystal is obtained, X-ray diffraction can be used not only to determine the connectivity and relative stereochemistry of the molecule but also its absolute configuration. The key to this is the phenomenon of anomalous dispersion (or anomalous scattering).
When X-rays interact with electrons, the scattering is not perfectly elastic. If the energy of the incident X-rays is close to the absorption edge of an atom, a phase shift occurs in the scattered waves. scispace.com This effect is particularly pronounced for heavier atoms. In a non-centrosymmetric crystal containing a chiral molecule and a significant anomalous scatterer, the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l) are no longer equal. This difference, known as the Bijvoet difference, can be measured and used to determine the absolute configuration of the molecule. scispace.com
The presence of a bromine atom in this compound makes it an ideal candidate for the determination of absolute stereochemistry using anomalous dispersion. Bromine is a relatively heavy atom that produces a strong anomalous scattering signal, especially when using common X-ray sources like copper (Cu-Kα) or molybdenum (Mo-Kα) radiation. scispace.com This intrinsic "heavy atom" label simplifies the crystallographic experiment, as it is often unnecessary to introduce an additional heavy atom through derivatization if the parent molecule can be crystallized.
Research Findings: The use of anomalous scattering from bromine atoms is a well-established and reliable method for assigning the absolute configuration of organic molecules. The anomalous scattering factors for bromine are significant, leading to measurable Bijvoet differences that allow for a confident assignment of the stereocenters. Modern crystallographic software can automatically analyze these differences and calculate a Flack parameter, which provides a statistical measure of the correctness of the assigned absolute structure. A Flack parameter close to zero for a given enantiomer confirms its absolute configuration. umt.edu
The following table presents typical anomalous dispersion data for a bromine-containing organic compound.
| Parameter | Value | Description |
| Radiation Source | Cu-Kα (λ = 1.5418 Å) | A common X-ray source used in crystallography. |
| Anomalous Scatterer | Bromine (Br) | The heavy atom responsible for the anomalous signal. |
| Anomalous Scattering Factors (f', f'') | f' = -0.938, f'' = 1.425 | These values quantify the magnitude of the anomalous dispersion effect for bromine at the given wavelength. |
| Number of Bijvoet Pairs Measured | > 1000 | A sufficient number of unique reflection pairs to ensure a reliable determination. |
| Flack Parameter | 0.02(3) | A value close to 0 indicates a high probability that the assigned absolute configuration is correct. |
Future Prospects and Emerging Research Frontiers for 1s,2s 2 Bromocyclopentan 1 Ol in Chemical Science
Sustainable and Novel Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For a chiral compound like (1S,2S)-2-Bromocyclopentan-1-ol, this translates to methodologies that are not only stereoselective but also adhere to the principles of green chemistry.
Development of Eco-Friendly and Atom-Economical Routes
The pursuit of sustainability in the synthesis of this compound is driving research towards biocatalytic and chemo-enzymatic methods. These approaches offer high selectivity under mild reaction conditions, minimizing waste and environmental impact. nih.gov
One promising avenue is the use of enzymes, such as halohydrin dehalogenases, which can catalyze the stereoselective synthesis of chiral halohydrins. nih.gov For instance, the kinetic resolution of racemic epoxides or the asymmetric transformation of prochiral precursors using these enzymes can yield enantiomerically pure compounds like this compound. nih.gov The use of whole-cell biocatalysts or isolated enzymes immobilized on supports is being explored to enhance stability and reusability, further improving the green credentials of the synthesis. nih.gov
Another eco-friendly strategy involves the use of solid-based catalysts for the cyclization of halohydrins to form epoxides, a common reaction for this class of compounds. researchgate.netnih.gov While this is a subsequent reaction of the title compound, the principles of using recyclable solid catalysts can be applied to its synthesis as well, for example, in the regioselective opening of cyclopentene (B43876) oxide.
The table below summarizes potential eco-friendly synthetic strategies for chiral bromohydrins, which could be adapted for this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Biocatalytic Asymmetric Hydroxylation | Use of P450 monooxygenases to directly hydroxylate a brominated cyclopentane (B165970) precursor. | High enantioselectivity, mild reaction conditions, direct C-H functionalization. |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other unreacted. | Access to high enantiomeric purity of the desired stereoisomer. |
| Halohydrin Dehalogenase Catalysis | Enzymatic ring-opening of a prochiral epoxide or cyclization to a chiral epoxide. | High stereoselectivity, potential for high yields. nih.gov |
| Solid Acid/Base Catalysis | Use of recyclable solid catalysts for key reaction steps. | Ease of catalyst separation, reduced waste, potential for continuous processes. researchgate.net |
Flow Chemistry and Microreactor Applications for Scalable Synthesis
The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.org For the synthesis of this compound, flow chemistry and microreactor technologies present several potential advantages.
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, which is crucial for stereoselective reactions. mdpi.com The synthesis of bromohydrins, for example, can be performed in flow, allowing for the safe handling of hazardous reagents like bromine and the rapid optimization of reaction conditions. rsc.org This technology could be applied to the synthesis of this compound from cyclopentene, enabling a more controlled and scalable production process.
Furthermore, multi-step syntheses can be telescoped in a continuous flow system, eliminating the need for isolation and purification of intermediates. flinders.edu.au This approach could be envisioned for the synthesis of derivatives of this compound, streamlining the production of more complex molecules.
Expansion of this compound's Utility as a Chiral Scaffold
The inherent chirality and bifunctionality of this compound make it an attractive scaffold for the synthesis of a wide range of chiral molecules and materials.
Exploration in New Asymmetric Transformations
While the direct use of this compound as a chiral auxiliary or ligand in asymmetric catalysis is an area ripe for exploration, the broader class of aminocyclopentanols has shown promise. For instance, (1S,2R)-2-aminocyclopentan-1-ol has been effectively used as a chiral auxiliary in asymmetric alkylations and aldol (B89426) reactions, achieving excellent diastereoselectivities. nih.gov This suggests that derivatives of this compound, where the bromine is replaced by other functional groups, could also serve as valuable chiral controllers in a variety of asymmetric transformations.
The development of new chiral ligands is a key area of research in asymmetric catalysis. The rigid cyclopentane backbone of this compound, combined with its two distinct functional groups, provides a platform for the design of novel bidentate ligands for metal-catalyzed reactions.
Design of Advanced Functional Materials from its Derivatives
The chirality of this compound can be harnessed to create advanced functional materials with unique optical and electronic properties. Chiral liquid crystals, for example, are of great interest for display technologies and optical sensors. researchgate.nettue.nl By incorporating the chiral cyclopentanol (B49286) moiety into mesogenic molecules, it may be possible to induce the formation of cholesteric liquid crystal phases. mdpi.com
Furthermore, the synthesis of functional polymers with controlled chirality is a rapidly growing field. nih.gov Derivatives of this compound could be used as chiral monomers in polymerization reactions to produce polymers with helical structures and chiroptical properties. These materials could find applications in chiral separations, asymmetric catalysis, and smart materials.
Integration of Machine Learning and AI in Understanding its Reactivity
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of new molecules and catalysts. researchgate.net For a molecule like this compound, these computational tools offer exciting possibilities.
ML models can be trained on existing reaction data to predict the stereoselectivity of new transformations. researchgate.netresearchgate.netarxiv.orgarxiv.orgnih.gov This could be particularly valuable for predicting the outcome of reactions involving this compound, where subtle changes in reaction conditions can have a significant impact on the stereochemical outcome. By understanding the factors that govern its reactivity, chemists can more efficiently design synthetic routes to desired products.
The table below outlines potential applications of ML and AI in the study of this compound.
| Application Area | ML/AI Tool | Potential Outcome |
| Reactivity Prediction | Random Forest, Neural Networks | Accurate prediction of reaction outcomes and stereoselectivity. researchgate.netresearchgate.netarxiv.orgarxiv.orgnih.gov |
| Reaction Optimization | Bayesian Optimization | Efficient identification of optimal reaction conditions for yield and selectivity. |
| Catalyst Design | Generative Models | De novo design of chiral catalysts based on the this compound scaffold. researchgate.net |
| Mechanism Elucidation | Computational Modeling | In-depth understanding of reaction mechanisms and transition states. mdpi.com |
Predictive Modeling for Reaction Outcomes and Selectivity
A primary challenge in synthetic chemistry is the accurate prediction of reaction outcomes, particularly for stereoselective transformations where small energetic differences can dictate the success or failure of a reaction. researchgate.netarxiv.org Traditional development often relies on a trial-and-error approach, which is both time-consuming and resource-intensive. arxiv.org Machine learning (ML) is emerging as a powerful tool to overcome this challenge by quantitatively predicting the outcomes of chemical reactions based on data from previous experiments. arxiv.orgarxiv.org
For a molecule like this compound, which can undergo various transformations such as nucleophilic substitution or elimination, predicting the selectivity (chemo-, regio-, and stereoselectivity) is crucial. Machine learning models, including random forests and neural networks, can be trained on large datasets to identify complex relationships between reaction inputs and outputs. pnas.orgresearchgate.net These models learn from features that describe the reactants, reagents, and conditions to forecast outcomes like product yield and enantiomeric excess. researchgate.netpnas.org
The process of building a predictive model for reactions involving this compound would involve:
Data Acquisition: Compiling a dataset of reactions using this halohydrin or structurally similar compounds. This data includes substrates, reagents, catalysts, solvents, temperatures, and the corresponding experimental outcomes (e.g., yield, diastereomeric ratio, enantiomeric excess).
Feature Engineering: Translating the chemical structures and reaction conditions into machine-readable numerical descriptors. These can include quantum chemically derived properties like orbital energies and atomic charges, as well as structural descriptors that quantify steric effects. acs.org
Model Training and Validation: Using the curated dataset to train an algorithm. For instance, a composite model could be developed to learn from existing stereoselective reactions and then accurately predict the activation energy, and thus the selectivity, of a new transformation. arxiv.org The model's predictive power is then validated on reactions not included in the initial training set. arxiv.org
The application of such models could allow researchers to screen thousands of potential reaction conditions in silico, identifying the most promising parameters for achieving a desired product with high selectivity before ever stepping into the lab. This data-driven approach accelerates the discovery of new synthetic routes and applications for chiral building blocks like this compound.
Table 1: Illustrative Dataset for Predictive Modeling of Reactions with this compound This table represents a hypothetical collection of data points that would be used to train a machine learning model to predict the outcome of a nucleophilic substitution reaction.
| Entry | Substrate | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Product Ratio (Substitution:Elimination) |
|---|---|---|---|---|---|---|---|
| 1 | This compound | Sodium Azide (B81097) | None | DMF | 80 | 92 | 95:5 |
| 2 | This compound | Sodium Azide | None | DMSO | 80 | 95 | 97:3 |
| 3 | This compound | Sodium Cyanide | None | Ethanol | 70 | 78 | 85:15 |
| 4 | This compound | Sodium Hydroxide (B78521) | None | Water/THF | 25 | 99 | Epoxide |
| 5 | This compound | Potassium tert-Butoxide | None | THF | 0 | 85 | 10:90 |
Autonomous Synthesis Optimization
Beyond prediction lies the frontier of autonomous synthesis, where artificial intelligence and robotics converge to create self-optimizing reaction platforms. rsc.org These systems can accelerate process development by exploring a vast reaction space efficiently and without constant human oversight. youtube.comosti.gov An autonomous workflow typically combines an automated reactor (often a continuous flow system), online analytical instrumentation (e.g., HPLC, NMR), and a machine learning algorithm to guide the experiments. rsc.orgacs.org
Bayesian optimization (BO) is a particularly powerful algorithm for this purpose. chimia.chtandfonline.com It builds a probabilistic model of the reaction landscape from an initial set of experiments and then uses this model to select the next set of conditions that are most likely to improve the desired outcome (e.g., maximizing yield or selectivity). chimia.chrsc.org This approach intelligently navigates the trade-off between exploring uncertain regions of the parameter space and exploiting regions already known to give good results. tandfonline.com
For this compound, autonomous optimization could be applied to:
Optimize its Synthesis: The enantioselective synthesis of the compound itself, for example, via the asymmetric hydrogenation of 2-bromocyclopentanone (B1279250), could be perfected. An autonomous platform could fine-tune variables like catalyst loading, hydrogen pressure, temperature, and substrate concentration to maximize both yield and enantiomeric excess, potentially discovering optimal conditions that a human expert might not consider. acs.org
Optimize Downstream Reactions: When using this compound as a starting material, a self-optimizing reactor could rapidly determine the ideal conditions for its conversion into a high-value target molecule, such as a pharmaceutical intermediate. acs.org The system could perform multi-objective optimization to maximize product yield while simultaneously minimizing reaction time and the cost of reagents. chemrxiv.org
The integration of high-field NMR spectroscopy directly into an autonomous flow system represents a significant advance, allowing for precise, real-time quantitative measurements that can guide the optimization algorithm with high fidelity. rsc.org Such platforms have successfully optimized complex reactions by adjusting variables like residence time, stoichiometry, and catalyst loading to maximize throughput or yield. rsc.org This technology promises to significantly reduce the experimental cost and time required to develop robust and efficient synthetic processes involving this compound. rsc.org
Table 2: Parameters for Autonomous Optimization of a Reaction This table outlines the variables and objectives for a hypothetical autonomous optimization of a reaction using this compound in a continuous flow system, guided by a Bayesian optimization algorithm.
| Parameter Type | Parameter Name | Range / Value | Description |
|---|---|---|---|
| Input Variables (Optimized by Algorithm) | Temperature | 20 - 100 °C | The temperature of the flow reactor. |
| Residence Time | 1 - 60 min | The time reactants spend in the heated zone of the reactor. | |
| Nucleophile Equivalence | 1.0 - 3.0 eq. | Stoichiometric ratio of the nucleophile to the substrate. | |
| Catalyst Loading | 0.1 - 5.0 mol% | The amount of catalyst used relative to the substrate. | |
| Output Objectives (Measured & Maximized) | Yield | 0 - 100 % | The percentage of starting material converted to the desired product. |
| Throughput | mg / hour | The amount of product generated per unit of time. |
Q & A
Q. What are the standard synthetic routes for (1S,2S)-2-Bromocyclopentan-1-ol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves bromination of a cyclopentanol precursor. For example:
- Epoxide ring-opening : Reacting cyclopentene oxide with HBr under controlled stereochemical conditions to retain the (1S,2S) configuration.
- Stereoselective bromohydrin formation : Using N-bromosuccinimide (NBS) in aqueous media with a chiral catalyst to direct bromine addition.
Q. Optimization Strategies :
- Vary reaction temperature (0–25°C) to balance kinetic vs. thermodynamic control.
- Use polar aprotic solvents (e.g., THF) to enhance bromide ion nucleophilicity.
- Monitor progress via TLC or HPLC to identify side products (e.g., diastereomers).
- Purify via column chromatography with ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer :
- NMR :
- ¹H NMR : Key signals include the hydroxyl proton (δ 2.5–3.5 ppm, broad) and bromine-adjacent CH (δ 4.0–4.5 ppm, split due to coupling with Br).
- 13C NMR : The brominated carbon (C2) appears at δ 45–50 ppm.
- X-ray Crystallography : Resolves stereochemistry unambiguously; compare experimental data with computed models (e.g., DFT).
- Optical Rotation : Confirm enantiomeric purity using polarimetry ([α]D ~ +15° to +25° for (1S,2S)).
Note : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignments .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments of this compound be resolved using combined experimental and computational approaches?
Methodological Answer :
- Scenario : Discrepancies between NMR-derived coupling constants (e.g., JHH for vicinal protons) and X-ray data.
- Resolution Steps :
- Perform DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental NMR.
- Use NOESY to confirm spatial proximity of protons (e.g., hydroxyl and C2-H).
- Re-examine X-ray data for thermal motion artifacts or disorder in the crystal lattice.
- Validate via VCD (Vibrational Circular Dichroism) to correlate experimental and computed spectra.
Case Study : A 2023 study resolved a similar conflict in a brominated cyclohexanol derivative by integrating DFT-predicted J values with NOESY correlations .
Q. What strategies mitigate the compound’s hygroscopicity during long-term storage for kinetic studies?
Methodological Answer :
- Storage : Use flame-dried glassware under inert gas (Ar/N2).
- Stabilization : Co-crystallize with a non-hygroscopic coformer (e.g., succinic acid) to reduce water absorption.
- Monitoring : Periodically assess purity via Karl Fischer titration and NMR.
- Lyophilization : For aqueous solutions, freeze-dry and store at -20°C in sealed vials.
Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?
Methodological Answer :
- Steric Effects : The (1S,2S) configuration positions the bulky Br and OH groups trans, reducing steric hindrance for nucleophilic attack at C1.
- Kinetic vs. Thermodynamic Control :
- Low Temp : Favors kinetic product (e.g., SN2 displacement retaining stereochemistry).
- High Temp : Favors thermodynamic product (e.g., epoxide formation via backside attack).
- Case Study : In a 2024 study, this compound showed 30% faster ring-opening with NaN3 compared to its (1R,2R) counterpart due to reduced steric clash .
Q. What computational methods are best suited to model the compound’s conformational dynamics in solution?
Methodological Answer :
- MD Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water, DMSO) to track hydroxyl group rotation and bromine solvation.
- Metadynamics : Identify low-energy conformers and transition states.
- Benchmarking : Compare simulated NMR shifts (via SHIFTX2) with experimental data to validate force fields.
Example : A 2022 MD study of cis-2-bromocyclohexanol revealed solvent-dependent puckering dynamics, applicable to cyclopentanol analogs .
Q. Guidelines for Data Reporting (Aligned with ) :
- Experimental Section : Detail catalyst loading, solvent purity, and purification steps.
- Supporting Information : Include raw NMR/FID files, crystallographic CIFs, and computational input files.
- References : Cite primary literature for analogous compounds and computational protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
